2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide
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Overview
Description
The compound is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . These compounds are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, involves the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The specific pathway chosen for the synthesis depends on the nucleophilicity of the amine .Molecular Structure Analysis
The molecular structure of 1H-1,2,4-triazole derivatives is often characterized by NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the compound’s structure and its tautomeric forms .Chemical Reactions Analysis
The chemical reactions involving 1H-1,2,4-triazole derivatives can be quite complex and depend on the specific substituents present in the molecule. For example, the reaction with amines can lead to the opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-1,2,4-triazole derivatives can be influenced by factors such as hydrogen bonding interactions and the presence of various substituents . These properties can affect the compound’s solubility, thermal stability, and sensitivity .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Antiexudative Activity : Derivatives of 1,2,4-triazol have significant synthetic and pharmacological potential. Research has led to the synthesis of pyrolin derivatives with potential biological activities, including antiexudative properties. These compounds were synthesized through stages, with some showing higher anti-exudative activity than reference drugs in experiments on white rats (Chalenko et al., 2019).
- Structural Elucidation and Antimicrobial Screening : A series of acetamide derivatives were synthesized and evaluated for their in-vitro antibacterial, antifungal, and anti-tuberculosis activities. The synthesis involved condensation reactions and the compounds demonstrated a range of biological activities, highlighting the diversity of applications within microbial resistance studies (MahyavanshiJyotindra et al., 2011).
- Antiviral and Virucidal Activity : Novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have been synthesized and evaluated for their antiviral and virucidal activities against human adenovirus and ECHO-9 virus, showcasing the potential for developing new antiviral agents (Wujec et al., 2011).
Mechanism of Action
Target of Action
1,2,4-triazoles, a core structure in hms1786d08, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase , suggesting that HMS1786D08 might interact with similar targets.
Mode of Action
The interaction of 1,2,4-triazoles with their targets often results in the inhibition of the target’s function . This inhibition could lead to changes in cellular processes controlled by these targets.
Biochemical Pathways
Given the potential targets of 1,2,4-triazoles, it can be inferred that hms1786d08 might affect pathways related to kinase activity, lysine-specific demethylation, and chitinase activity .
Result of Action
The inhibition of the potential targets of 1,2,4-triazoles could lead to changes in cellular processes controlled by these targets .
Future Directions
The future research directions for 1H-1,2,4-triazole derivatives could involve the design and development of more selective and potent molecules for various therapeutic applications . Additionally, further studies could explore the synthesis of new derivatives and their potential applications in different fields .
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c13-11-15-12(17-16-11)19-8-10(18)14-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H3,13,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOKQBXFTVFRQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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